Cas no 2194848-92-3 (1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane)
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- 1-((5-chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 1-(5-chloro-2-methylphenyl)sulfonyl-4-cyclobutyl-1,4-diazepane
- 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane
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- Inchi: 1S/C16H23ClN2O2S/c1-13-6-7-14(17)12-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3
- InChI Key: LDKKOSFJFHFSLW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C=1)S(N1CCCN(CC1)C1CCC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 475
- XLogP3: 3.1
- Topological Polar Surface Area: 49
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6556-6076-2μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-5μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-10μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-20μmol |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-1mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-2mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-3mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-4mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-5mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6076-10mg |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
2194848-92-3 | 10mg |
$79.0 | 2023-09-08 |
1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane
1-(5-Chloro-2-Methylbenzenesulfonyl)-4-Cyclobutyl-1,4-Diazepane: A Comprehensive Overview
The compound 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS No. 2194848-92-3) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural properties and promising applications in drug development and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings associated with this compound.
Structural Analysis of 1-(5-Chloro-2-Methylbenzenesulfonyl)-4-Cyclobutyl-1,4-Diazepane
The molecular structure of 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane is characterized by a diazepane ring system, which is a seven-membered ring containing two nitrogen atoms. The diazepane ring is substituted at the 1-position with a sulfonyl group derived from 5-chloro-2-methylbenzene. Additionally, the 4-position of the diazepane ring is substituted with a cyclobutyl group. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical applications.
Synthesis and Chemical Properties
The synthesis of 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane involves a multi-step process that typically begins with the preparation of the sulfonyl chloride precursor. The diazepane ring is then formed through a series of cyclization reactions, followed by substitution reactions to introduce the cyclobutyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
Applications in Pharmacology
One of the most promising applications of 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane lies in its potential as a drug candidate. Preclinical studies have demonstrated that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases. The sulfonyl group plays a critical role in modulating the compound's bioavailability and selectivity for its target enzymes.
Recent research has also explored the use of this compound as a modulator of ion channels, which are critical targets for treating conditions such as epilepsy and chronic pain. The cyclobutyl group contributes to the molecule's ability to interact with these channels through hydrophobic interactions.
Materials Science Applications
Beyond pharmacology, 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane has shown potential in materials science as a precursor for advanced polymers and coatings. Its unique combination of functional groups allows for tailored mechanical and thermal properties in polymer systems.
Recent studies have focused on incorporating this compound into polymeric materials used in aerospace applications due to its high thermal stability and resistance to environmental degradation.
Conclusion
In summary, 1-(5-chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS No. 2194848-92-3) is a versatile compound with significant potential across multiple disciplines. Its unique structural features make it an attractive candidate for drug development and advanced materials science applications. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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